Dazdotuftide
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Overview
Description
Dazdotuftide is a synthetic, patent-protected compound known for its immunomodulatory properties. It has shown potential in controlling a range of autoimmune and inflammatory ocular diseases, offering a promising alternative to steroids without the associated negative side effects .
Preparation Methods
Dazdotuftide is synthesized through a bio-inspired molecular platform. The synthetic route involves the inhibition of the Nf-kB signaling pathway by Toll-Like-Receptor 4 (TLR4). This dual-target approach is unique and contributes to its effectiveness in treating inflammatory diseases . The industrial production methods for this compound are proprietary and protected by patents, ensuring its unique formulation and effectiveness .
Chemical Reactions Analysis
Dazdotuftide undergoes various chemical reactions, primarily focusing on its immunomodulatory effects. The compound is known to inhibit the Nf-kB signaling pathway and induce a shift of macrophages from a pro-inflammatory state (M1) to an anti-inflammatory state (M2), promoting the resolution of inflammation . Common reagents and conditions used in these reactions include Toll-Like-Receptor 4 (TLR4) inhibitors and conditions that favor the activation of anti-inflammatory pathways . The major products formed from these reactions are anti-inflammatory macrophages and the inhibition of inflammatory pathways .
Scientific Research Applications
Dazdotuftide has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is being explored as a potential treatment for diabetic retinopathy and age-related macular degeneration, both of which are major causes of blindness globally . The compound’s ability to target multiple inflammatory pathways makes it a promising candidate for managing these conditions . Additionally, this compound is being studied for its potential in treating non-infectious anterior uveitis, uveitic glaucoma, post-cataract inflammation, and autoimmune-related dry eye .
Mechanism of Action
Dazdotuftide exerts its effects through a dual-target approach. It inhibits the Nf-kB signaling pathway by Toll-Like-Receptor 4 (TLR4), a transcription factor associated with inflammatory diseases . Additionally, it induces a shift of macrophages from a pro-inflammatory state (M1) to an anti-inflammatory state (M2), promoting the resolution of inflammation . This mechanism of action allows this compound to effectively control inflammation and provide a safe and long-lasting therapeutic effect .
Comparison with Similar Compounds
Dazdotuftide is unique in its dual-target approach and its ability to modulate multiple inflammatory pathways. Similar compounds include anti-vascular endothelial growth factor (VEGF) compounds, which are commonly used for treating diabetic macular edema and neovascular age-related macular degeneration . these compounds often yield insufficient results and require frequent injections . This compound offers a more comprehensive approach by targeting multiple inflammatory pathways and promoting the resolution of inflammation . This makes it a promising alternative to existing treatments and highlights its uniqueness in the field of immunomodulatory therapies .
Properties
CAS No. |
2522933-44-2 |
---|---|
Molecular Formula |
C43H68N13O13P |
Molecular Weight |
1006.1 g/mol |
IUPAC Name |
[4-[[5-[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-2-carboxyethyl]-2-hydroxyphenyl]diazenyl]phenyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C43H68N13O13P/c1-26(57)37(45)40(62)52-31(9-5-6-18-44)41(63)55-20-8-11-34(55)39(61)51-30(10-7-19-48-43(46)47)38(60)49-25-36(59)50-33(42(64)65)24-27-12-17-35(58)32(23-27)54-53-28-13-15-29(16-14-28)69-70(66,67)68-22-21-56(2,3)4/h12-17,23,26,30-31,33-34,37,57H,5-11,18-22,24-25,44-45H2,1-4H3,(H10-,46,47,48,49,50,51,52,53,58,59,60,61,62,64,65,66,67)/t26-,30+,31+,33+,34+,37+/m1/s1 |
InChI Key |
VXUMKMXYKWBBDK-JERYHNGXSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC2=CC(=C(C=C2)O)N=NC3=CC=C(C=C3)OP(=O)([O-])OCC[N+](C)(C)C)C(=O)O)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC2=CC(=C(C=C2)O)N=NC3=CC=C(C=C3)OP(=O)([O-])OCC[N+](C)(C)C)C(=O)O)N)O |
Origin of Product |
United States |
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